

# Valnemulin and Tulathromycin: A Comparative Analysis of Efficacy in Swine Pneumonia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Valnemulin Hydrochloride*

Cat. No.: *B560660*

[Get Quote](#)

For Immediate Release

This publication provides a comprehensive comparison of the efficacy of two prominent antimicrobials, valnemulin and tulathromycin, in the management of swine pneumonia. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of supporting experimental data, methodologies, and relevant biological pathways.

## Executive Summary

Swine Respiratory Disease (SRD), commonly known as swine pneumonia, is a multifactorial condition of significant economic importance to the global swine industry. It is typically caused by a combination of viral and bacterial pathogens, with *Mycoplasma hyopneumoniae*, *Actinobacillus pleuropneumoniae*, and *Pasteurella multocida* being key bacterial agents. This guide focuses on the comparative efficacy of valnemulin, a pleuromutilin antibiotic, and tulathromycin, a semi-synthetic macrolide (triamilide) antibiotic, in mitigating the impact of swine pneumonia. The available data indicates that both compounds are effective, with their performance varying depending on the specific pathogen and the context of the disease (single vs. mixed infections).

## Quantitative Data Summary

The following tables summarize the key quantitative data from comparative and single-agent efficacy studies.

**Table 1: Comparative Efficacy in Mycoplasma hyopneumoniae Challenge Model**

| Parameter                                                                                                                                                                             | Valnemulin Protocol | Tulathromycin Protocol | Control (Untreated) |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|------------------------|---------------------|
| Final Body Weight (kg)                                                                                                                                                                | 42.5                | 40.7                   | 39.8                |
| Average Daily Gain (g/day)                                                                                                                                                            | 281                 | 269                    | 263                 |
| Mortality Rate (%)                                                                                                                                                                    | 0%                  | 8.33%                  | 16.67%              |
| Lung Lesion Score (%)                                                                                                                                                                 | 5.5                 | 7.8                    | 11.2                |
| Data sourced from a study by Stingelin et al. (2022) involving a metaphylactic treatment strategy against Mycoplasma hyopneumoniae infection. <a href="#">[1]</a> <a href="#">[2]</a> |                     |                        |                     |

**Table 2: Efficacy of Tulathromycin in Naturally Occurring Swine Respiratory Disease**

| Parameter          | Tulathromycin (2.5 mg/kg, single dose) | Saline Control |
|--------------------|----------------------------------------|----------------|
| Cure Rate (%)      | 71.1%                                  | 46.4%          |
| Mortality Rate (%) | 1.9%                                   | 10.0%          |

Data from field efficacy studies involving naturally occurring Swine Respiratory Disease (SRD).[\[3\]](#)[\[4\]](#)

**Table 3: Efficacy of Valnemulin in a Mixed Respiratory Infection Model**

| Treatment Group                                 | Lung Lesion Score (%) |
|-------------------------------------------------|-----------------------|
| Valnemulin + Chlortetracycline                  | < 5%                  |
| Tilmicosin                                      | ~10%                  |
| Lincomycin                                      | ~15%                  |
| Chlortetracycline                               | ~18%                  |
| Penicillin + Chlortetracycline + Sulphadimidine | ~20%                  |
| Untreated Control                               | > 25%                 |

Data from a study involving experimental infection with *Mycoplasma hyopneumoniae*, *Pasteurella multocida*, and *Actinobacillus pleuropneumoniae*.<sup>[3]</sup>

## Experimental Protocols

### **Mycoplasma hyopneumoniae Challenge Study (Stingelin et al., 2022)**

This study aimed to evaluate different antimicrobial protocols to minimize the impact of *M. hyopneumoniae*.<sup>[1][2]</sup>

- Animals: 32 pregnant sows and their litters were selected and followed from birth to slaughter.
- Experimental Groups:
  - Group 1 (Control): No antimicrobial treatment.
  - Group 2 (Valnemulin): Sows treated with valnemulin in feed (100 ppm for 10 days) before farrowing. Piglets received valnemulin in feed (100 ppm) from day 60 to 70 and from day 110 to 120 of life.

- Group 3 (Tulathromycin): Piglets treated with tulathromycin (2.5 mg/kg body weight, intramuscularly) on day 3 of life.
- Group 4 (Tilmicosin/Valnemulin): Sows treated with tilmicosin. Piglets received valnemulin in the same protocol as Group 2.
- Data Collection: Performance data (body weight, average daily gain), clinical signs (coughing), and mortality were recorded. At slaughter, lungs were evaluated for lesions, and samples were collected for histopathological examination and qPCR for *M. hyopneumoniae* detection.

## Tulathromycin Field Studies for Naturally Occurring SRD

These studies evaluated the efficacy of tulathromycin for the treatment of naturally occurring swine respiratory disease.

- Animals: Feeder pigs with clinical signs of SRD.
- Treatment Groups:
  - Tulathromycin-treated group: single intramuscular injection of 2.5 mg/kg body weight.
  - Saline-treated control group.
- Evaluation: Pigs were evaluated for treatment response (cure rate) on day 7 post-treatment. Mortality was also recorded. Lung samples from non-responsive and control pigs were collected for pathogen identification.[\[3\]](#)[\[4\]](#)

## Mixed Bacterial Infection Model (Stipkovits et al., as cited in Octagon Services Ltd.)

This study evaluated the efficacy of various antibiotics in pigs experimentally infected with a combination of respiratory pathogens.

- Challenge: Pigs were experimentally infected with *Mycoplasma hyopneumoniae*, *Pasteurella multocida*, and *Actinobacillus pleuropneumoniae*.

- Treatment Groups: Different groups of pigs were treated with various antimicrobials, including a combination of valnemulin and chlortetracycline, administered in the feed.
- Evaluation: The primary endpoint was the assessment of lung lesion scores at the end of the study.[\[3\]](#)

## Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the *M. hyopneumoniae* challenge study.

[Click to download full resolution via product page](#)

Caption: Interaction of key bacterial pathogens in Swine Respiratory Disease.

## Conclusion

Both valnemulin and tulathromycin demonstrate significant efficacy in the management of swine pneumonia. The study by Stingelin et al. (2022) suggests that a strategic protocol with valnemulin may lead to improved performance outcomes and lower mortality in the context of *Mycoplasma hyopneumoniae* infection when compared to a single tulathromycin injection in piglets.<sup>[1][2]</sup> However, tulathromycin has shown high cure rates in field conditions against a broader complex of naturally occurring SRD.<sup>[3][4]</sup> Furthermore, valnemulin, when used in combination with chlortetracycline, has demonstrated excellent control of lung lesions in a mixed bacterial infection model.<sup>[3]</sup>

The choice between these antimicrobials may depend on the specific circumstances of a swine production system, including the predominant pathogens, the stage of production, and the desired treatment strategy (metaphylactic vs. therapeutic). Further head-to-head clinical trials involving a broad range of SRD pathogens are warranted to provide a more definitive comparative assessment.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Chemotherapeutic Strategies with Valnemulin, Tilmicosin, and Tulathromycin to Control *Mycoplasma hyopneumoniae* Infection in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. octagon-services.co.uk [octagon-services.co.uk]
- 4. Valnemulin - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Valnemulin and Tulathromycin: A Comparative Analysis of Efficacy in Swine Pneumonia]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560660#efficacy-of-valnemulin-compared-to-tulathromycin-for-swine-pneumonia>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)